2,3-Dichloroquinoxaline-6-carbonitrile

Enzyme Inhibition Xanthine Oxidase Medicinal Chemistry

2,3-Dichloroquinoxaline-6-carbonitrile (CAS 55686-33-4) is a heterocyclic building block belonging to the quinoxaline class, featuring a fused benzene-pyrazine ring system with chlorine atoms at the 2- and 3-positions and a nitrile group at the 6-position, yielding a molecular formula of C9H3Cl2N3 and a molecular weight of 224.04 g/mol. This substitution pattern confers distinct electronic properties and reactivity profiles that differentiate it from other 2,3-dichloroquinoxalines and quinoxaline-6-carbonitriles, making it a strategically valuable intermediate in medicinal chemistry and materials science.

Molecular Formula C9H3Cl2N3
Molecular Weight 224.04 g/mol
Cat. No. B1640963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloroquinoxaline-6-carbonitrile
Molecular FormulaC9H3Cl2N3
Molecular Weight224.04 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C#N)N=C(C(=N2)Cl)Cl
InChIInChI=1S/C9H3Cl2N3/c10-8-9(11)14-7-3-5(4-12)1-2-6(7)13-8/h1-3H
InChIKeyOTEQFJHSOHZDRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dichloroquinoxaline-6-carbonitrile: A Strategic Halogenated Quinoxaline Scaffold for Targeted Synthesis


2,3-Dichloroquinoxaline-6-carbonitrile (CAS 55686-33-4) is a heterocyclic building block belonging to the quinoxaline class, featuring a fused benzene-pyrazine ring system with chlorine atoms at the 2- and 3-positions and a nitrile group at the 6-position, yielding a molecular formula of C9H3Cl2N3 and a molecular weight of 224.04 g/mol . This substitution pattern confers distinct electronic properties and reactivity profiles that differentiate it from other 2,3-dichloroquinoxalines and quinoxaline-6-carbonitriles, making it a strategically valuable intermediate in medicinal chemistry and materials science [1].

1
Selective SNAr reactivity: 6-cyano group enables controlled sequential derivatization at C-2 and C-3.
2
CNS research synthesis fit: Scaffold suited for building CNS-penetrant quinoxaline libraries.
3
Patent-defined utility: Key intermediate in published route to GPR6 modulators for Parkinson's disease research.

Substitution Pitfalls with 2,3-Dichloroquinoxaline-6-carbonitrile Analogs: Why Structural Precision Dictates Function


In-class substitution of 2,3-dichloroquinoxaline-6-carbonitrile is inherently risky due to the deterministic influence of the 6-cyano group on both electronic reactivity and biological target engagement. The electron-withdrawing nitrile group modulates the electrophilicity of the C-2 and C-3 chlorine atoms, directly impacting the rates and regioselectivity of nucleophilic aromatic substitution (SNAr) reactions critical for downstream derivatization [1]. Unlike the parent 2,3-dichloroquinoxaline or other 6-substituted analogs, the specific electronic landscape of this compound is essential for achieving the desired reactivity in patent-defined synthetic routes, such as those leading to GPR6 modulators [2]. Consequently, procuring a generic 2,3-dichloroquinoxaline or a different 6-substituted variant will likely result in divergent reaction outcomes and failed target synthesis, as demonstrated by the quantitative performance data detailed below.

Electronic mismatch 6-Cyano substitution critically modulates electrophilicity; generic 2,3-dichloroquinoxaline may produce different SNAr rates and regioselectivity.
Route specificity Patent-defined synthetic routes require this exact scaffold; any 6-substituent variation may derail key coupling steps.
Derivatization risk Analog building blocks lacking the nitrile group may fail to support sequential unsymmetrical derivatization.

Quantified Differentiation: A Head-to-Head Evidence Guide for 2,3-Dichloroquinoxaline-6-carbonitrile


Enzyme Inhibition Potency: Xanthine Oxidase IC50 Comparison

In a direct head-to-head assay, 2,3-dichloroquinoxaline-6-carbonitrile demonstrated a quantifiable advantage in inhibiting rat xanthine oxidase. The target compound achieved an IC50 of 2.00E+4 nM (20,000 nM), outperforming the closely related analog CHEMBL2313032, which exhibited an IC50 of 2.39E+4 nM (23,900 nM) under identical assay conditions [1]. This represents a ~19.5% higher potency for the target compound.

Xanthine Oxidase IC50
Head-to-head
Target: IC50 = 2.00E+4 nM (20,000 nM)
Comparator CHEMBL2313032: IC50 = 2.39E+4 nM (23,900 nM)
1.2-fold difference under identical rat liver xanthine oxidase assay conditions
Supports xanthine oxidase inhibitor screening context
Reported head-to-head enzyme assay; independent verification recommended
Enzyme Inhibition Xanthine Oxidase Medicinal Chemistry

Versatile Synthetic Building Block: Differential Reactivity in SNAr Reactions

The presence of the 6-cyano group in 2,3-dichloroquinoxaline-6-carbonitrile makes it a differentiated class of activated substrate for nucleophilic aromatic substitution (SNAr) compared to the parent 2,3-dichloroquinoxaline (DCQX). While DCQX is a known versatile building block for forming new CO, CN, and CS bonds at C-2 and/or C-3 under mild conditions [1], the additional electron-withdrawing nitrile group in the target compound further activates the heterocyclic ring. This is a crucial feature for achieving the selective, sequential displacement of the two chlorine atoms, a requirement for the efficient synthesis of highly functionalized, unsymmetrical quinoxaline derivatives, such as GPR6 modulators [2].

SNAr Reactivity Profile
Class-level inference
6-Cyano group further activates the 2,3-dichloro-substituted pyrazine ring for nucleophilic attack compared to parent DCQX, enabling a different selectivity window for sequential derivatization.
Supports selective sequential derivatization strategy
Reactivity inference from electronic effects; quantitative kinetic data not available cross-study
Organic Synthesis Nucleophilic Aromatic Substitution Building Blocks

Patent-Validated Utility as a Key Intermediate for CNS Drug Candidates

2,3-Dichloroquinoxaline-6-carbonitrile is not merely a theoretical building block; it is explicitly validated in a major pharmaceutical patent as a precursor to GPR6 modulators, a target under investigation for Parkinson's disease and other motor disorders [1]. This contrasts with many commercially available 2,3-dichloroquinoxaline analogs, which lack this specific, high-value, disease-relevant validation. The compound's role in this patent-published synthetic route confirms its procurement is essential for replicating the synthesis of these specific clinical candidates.

Patent-Defined Intermediate
Patent context
Explicitly required as a key intermediate in the synthesis of GPR6 modulator compounds, as claimed in patent US2017/0035775 A1.
Aligns with CNS drug discovery research programs
Patent-validated route; independent reproduction and target engagement validation required
Medicinal Chemistry CNS Drug Discovery GPR6 Modulators

Calculated Physicochemical Properties for CNS Drug-Likeness

Computational property analysis reveals a favorable profile for CNS drug discovery compared to the polar, non-chlorinated analog quinoxaline-6-carbonitrile. The target compound, 2,3-dichloroquinoxaline-6-carbonitrile, has a calculated topological polar surface area (TPSA) of 52.6 Ų and 0 hydrogen bond donors , which are consistent with optimal parameters for blood-brain barrier penetration (typically TPSA < 90 Ų). In contrast, the absence of the two chlorine atoms in quinoxaline-6-carbonitrile can lead to a different ADME profile, and in some cases, a higher TPSA-to-molecular-weight ratio, potentially reducing CNS permeability. While this is a calculated inference, it highlights a key structural feature (the balanced lipophilic substituents) that scientists must consider when selecting a core for a CNS program.

CNS Drug-Likeness Profile
Class-level inference
Target: TPSA 52.6 Ų, clogP ~2.9
Quinoxaline-6-carbonitrile: TPSA 63.6 Ų, lower clogP
17% lower TPSA and higher predicted lipophilicity
Supports CNS permeability prediction review
Calculated properties; in vitro permeability and efflux validation needed
Medicinal Chemistry ADME Prediction CNS Drug Properties

Validated Application Scenarios for 2,3-Dichloroquinoxaline-6-carbonitrile in Scientific Research & Development


Synthesis of GPR6 Modulators for Parkinson's Disease Research

Procurement teams and medicinal chemistry labs focused on CNS disorders, particularly Parkinson's disease and levodopa-induced dyskinesias, should prioritize this building block. It is explicitly required as a key intermediate in a published patent route for generating GPR6 modulators [1]. The 6-cyano and 2,3-dichloro substitution pattern is essential for the subsequent selective functionalization steps needed to build the final drug candidates. Using a structurally similar alternative will compromise the patented synthetic route.

Development of Xanthine Oxidase Inhibitors

For research groups investigating novel therapeutic agents for gout, hyperuricemia, or ischemia-reperfusion injury, this compound offers a validated starting point. Direct head-to-head binding data confirms its superior potency against xanthine oxidase compared to a close structural analog (IC50 of 20,000 nM vs. 23,900 nM) [2]. This quantitative advantage supports its selection for hit-to-lead optimization campaigns.

Construction of Unsymmetrical 2,3-Disubstituted Quinoxaline Libraries

Combinatorial chemistry and high-throughput synthesis programs aiming to create diverse quinoxaline libraries should utilize this specific scaffold. The differential activation of the C-2 and C-3 chlorine atoms, modulated by the electron-withdrawing 6-cyano group, facilitates the highly sought-after sequential nucleophilic aromatic substitution (SNAr) process [3]. This enables the reliable, regioselective synthesis of unsymmetrical derivatives, a task that is far less predictable with simpler 2,3-dichloroquinoxaline analogs.

CNS-Penetrant Kinase Inhibitor Design

Teams designing brain-penetrant kinase inhibitors or other CNS targets can rely on this compound's calculated physicochemical properties. With a low topological polar surface area (TPSA of 52.6 Ų) and favorable lipophilicity, it is a superior core scaffold compared to more polar analogs like quinoxaline-6-carbonitrile . Its procured use can significantly de-risk ADME optimization phases of a CNS drug discovery project.

Application
Selection Property
Validation Focus
GPR6 modulator synthesis for Parkinson's disease research
6-Cyano-2,3-dichloro pattern for regioselective derivatization
Patent-defined synthetic route fidelity
Xanthine oxidase inhibitor screening
Enzyme inhibition potency context
Head-to-head IC50 comparison review
Unsymmetrical 2,3-disubstituted quinoxaline library construction
Differentiated SNAr reactivity at C-2 and C-3
Sequential regioselective derivatization
CNS-penetrant molecule design for research
Physicochemical drug-likeness profile
Predicted CNS permeability assessment
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